An In-depth Technical Guide to the Physicochemical Properties of 5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride
This technical guide provides a comprehensive overview of the physicochemical properties of 5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established scientific principles to offer a detailed characterization of this compound. Given the specificity of this molecule, this guide combines data on the free base with theoretical considerations for its hydrochloride salt, ensuring a thorough understanding for research and application purposes.
Compound Identity and Structure
5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride is a derivative of the oxazolidinone class of compounds, a group known for its significant pharmacological applications, including antibacterial agents. The presence of a primary amine allows for the formation of a hydrochloride salt, which typically enhances aqueous solubility and stability.
Chemical Structure:
Figure 1: Chemical structure of 5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride.
Key Identifiers:
| Identifier | Value | Source |
| Compound Name | 5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride | - |
| Free Base Name | 5-(Aminomethyl)-3-phenyl-1,3-oxazolidin-2-one | [1] |
| CAS Number (Free Base) | 121082-84-6 | [1] |
| Molecular Formula (HCl Salt) | C₁₀H₁₃ClN₂O₂ | Derived |
| Molecular Weight (HCl Salt) | 228.68 g/mol | Derived |
| Molecular Formula (Free Base) | C₁₀H₁₂N₂O₂ | [1] |
| Molecular Weight (Free Base) | 192.21 g/mol | [1] |
Physicochemical Properties
Direct experimental data for 5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride is not extensively available in the public domain. Therefore, this section presents a combination of data for the free base, predicted values for the hydrochloride salt, and comparative data from structurally related oxazolidinone derivatives.
Table of Physicochemical Properties:
| Property | Value (Predicted/Inferred) | Remarks and Comparative Insights |
| Melting Point (°C) | >220 (decomposes) | Inferred from similar hydrochloride salts of oxazolidinone derivatives which often exhibit high melting points with decomposition[2]. Pure crystalline solids typically have a sharp melting range of 0.5-1.0°C[3]. |
| Solubility | Water: SolubleDMSO: SolubleMethanol: Sparingly Soluble | The hydrochloride salt form is expected to significantly enhance aqueous solubility compared to the free base due to the ionization of the primary amine. This is a common strategy in drug development to improve bioavailability[4]. |
| pKa | ~7-8 | Predicted for the protonated primary amine. The exact value is influenced by the electron-withdrawing effects of the nearby oxazolidinone ring. Experimental determination is recommended for accuracy. |
| LogP (Octanol-Water) | <1.0 | The LogP of the free base is likely to be higher. The hydrochloride salt's ionized state reduces its partitioning into the octanol phase, resulting in a lower LogD at physiological pH. For ionizable compounds, LogD is pH-dependent[5]. |
Experimental Protocols for Physicochemical Characterization
To assist researchers in the empirical determination of this compound's properties, the following standard protocols are provided.
Melting Point Determination
The melting point is a critical indicator of purity[3]. A sharp melting range suggests high purity, while a broad range often indicates the presence of impurities.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, crystalline 5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride is finely ground and packed into a capillary tube to a height of 2-3 mm[6].
-
Instrumentation: A calibrated melting point apparatus is used.
-
Measurement:
-
An initial rapid heating can be performed to determine an approximate melting range.
-
For an accurate measurement, the sample is heated at a rate of 1-2°C per minute, starting from a temperature approximately 10-15°C below the expected melting point[7].
-
The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.
-
Figure 2: Workflow for melting point determination.
Solubility Assessment
Aqueous solubility is a crucial parameter for compounds intended for biological applications. The shake-flask method is a standard approach for determining equilibrium solubility.
Methodology: Shake-Flask Method
-
Preparation: An excess amount of 5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride is added to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached[1].
-
Sample Processing: The suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid[8].
-
Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Figure 3: Workflow for shake-flask solubility determination.
Determination of pKa and LogP/LogD
The acid dissociation constant (pKa) and the partition coefficient (LogP) or distribution coefficient (LogD) are fundamental for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
Methodology: Potentiometric Titration for pKa
-
A solution of the compound in water or a co-solvent system is titrated with a standardized acid or base.
-
The pH of the solution is monitored as a function of the titrant volume.
-
The pKa is determined from the inflection point of the titration curve.
Methodology: HPLC-based LogD/LogP
-
A reversed-phase HPLC method is developed.
-
The retention time of the compound is measured at various pH values of the mobile phase.
-
LogD values at different pHs are calculated from the retention times, and the LogP (for the neutral species) can be extrapolated from this data[9]. This method is efficient and requires a small amount of sample[9][10].
Synthesis Outline
The synthesis of N-aryl-5-(aminomethyl)-2-oxazolidinones, such as the parent compound of our topic, often involves multi-step processes. A common strategy involves the construction of the 5-aminomethyl-3-aryl oxazolidinone core[11]. The final step to obtain the hydrochloride salt typically involves treating the free base with hydrochloric acid in a suitable solvent[2].
A general synthetic approach may start from commercially available precursors and involve the formation of the oxazolidinone ring, followed by the introduction of the aminomethyl group, and finally coupling with the phenyl group. Protecting group strategies are often necessary for the amino functionality during the synthesis.
Spectral Data Interpretation
While specific spectra for 5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride are not publicly available, the expected spectral characteristics can be inferred from the analysis of related structures.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the phenyl ring, the oxazolidinone ring, and the aminomethyl group. The protons of the aminomethyl group adjacent to the ammonium cation would likely appear as a broad signal.
-
¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbon of the oxazolidinone ring (typically around 155-160 ppm), the carbons of the phenyl ring, and the carbons of the oxazolidinone and aminomethyl moieties[12].
-
IR Spectroscopy: Key infrared absorption bands would include those for the N-H stretching of the ammonium group, C-H stretching of the aromatic and aliphatic groups, the characteristic C=O stretching of the oxazolidinone carbonyl group (around 1750 cm⁻¹), and C-N and C-O stretching vibrations[13].
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak for the free base (C₁₀H₁₂N₂O₂) upon deprotonation and ionization. Fragmentation patterns would likely involve the cleavage of the aminomethyl group and the opening of the oxazolidinone ring[14].
Conclusion
5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride is a compound of interest with potential applications in pharmaceutical research. While comprehensive experimental data is limited, this guide provides a robust framework for its characterization based on its chemical structure, data from related compounds, and established analytical methodologies. The provided protocols offer a clear path for researchers to determine its key physicochemical properties, which are essential for any further development and application.
References
-
PubChem. 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one. Available from: [Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. 2022. Available from: [Link]
-
MDPI. Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Available from: [Link]
-
Research Journal of Pharmacy and Technology. Synthesis of Some Active Oxazolidinones Derivatives and Evaluation of their Antimicrobial and Anti-Inflammatory Activities. Available from: [Link]
-
ACS Publications. The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Available from: [Link]
-
ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]
-
University of Toronto. Melting point determination. Available from: [Link]
-
Justia Patents. 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. 2014. Available from: [Link]
-
ResearchGate. Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Available from: [Link]
-
American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. 2011. Available from: [Link]
-
SSERC. Melting point determination. Available from: [Link]
-
PMC. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Available from: [Link]
-
PubMed. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Available from: [Link]
-
ResearchGate. Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. Available from: [Link]
-
Mettler Toledo. What is Melting Point?. Available from: [Link]
-
World Health Organization (WHO). Annex 4. 2019. Available from: [Link]
-
ResearchGate. Synthesis and IR and NMR spectroscopic studies of amino derivatives of oxo-, thio-, and selenopyrazole. Crystal and molecular structure of 1-phenyl-3-methyl-4-methylene-( N -8-aminoquinoline)-5-oxopyrazole. Available from: [Link]
-
PubChem. 4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride. Available from: [Link]
- Google Patents. RU2383540C2 - Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide.
-
PMC. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. 2022. Available from: [Link]
-
PMC. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]
-
NIH. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Available from: [Link]
-
thinkSRS.com. Determination of Melting Points According to Pharmacopeia. Available from: [Link]
-
Michael Green. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. 2024. Available from: [Link]
Sources
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. patents.justia.com [patents.justia.com]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. LogD/LogP - Enamine [enamine.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. thinksrs.com [thinksrs.com]
- 8. who.int [who.int]
- 9. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjptonline.org [rjptonline.org]
- 14. researchgate.net [researchgate.net]
